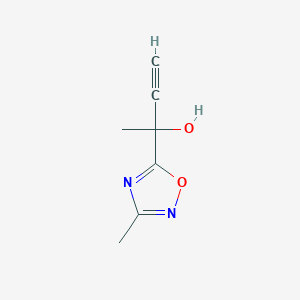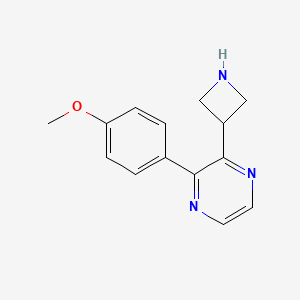
2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine is a heterocyclic compound that features both azetidine and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine can be achieved through several synthetic routes. One common method involves the coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway. This reaction is typically catalyzed by Rhodium (III) and proceeds under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
科学的研究の応用
2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
作用機序
The mechanism by which 2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
類似化合物との比較
Similar Compounds
2-(Azetidin-3-yl)-3-phenylpyrazine: Lacks the methoxy group, which can affect its reactivity and applications.
2-(Azetidin-3-yl)-3-(4-hydroxyphenyl)pyrazine: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-(Azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine is unique due to the presence of both azetidine and pyrazine rings, as well as the methoxy group on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-3-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C14H15N3O/c1-18-12-4-2-10(3-5-12)13-14(11-8-15-9-11)17-7-6-16-13/h2-7,11,15H,8-9H2,1H3 |
InChIキー |
MACCQUHSIXRXPI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC=CN=C2C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


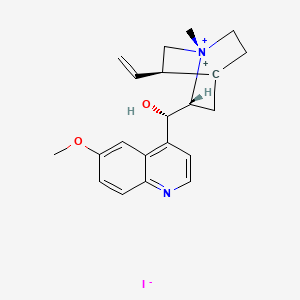
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)
![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
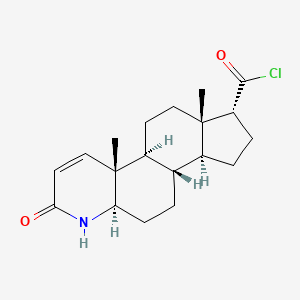

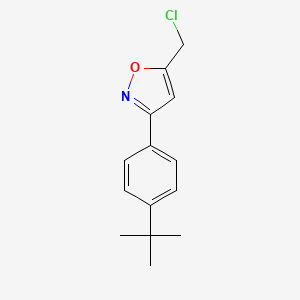
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
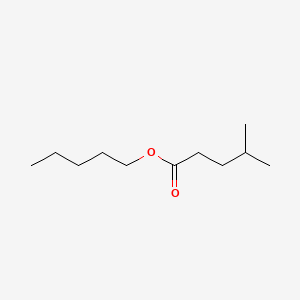
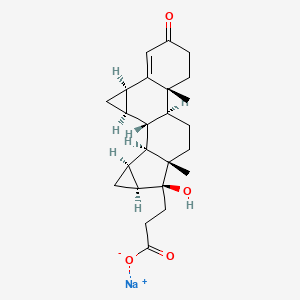
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
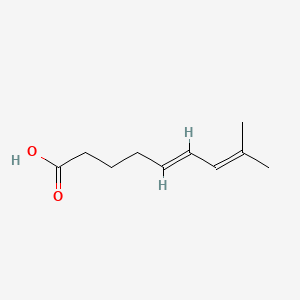
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

